5-Bromo-2,2'-bipyrimidine chemical properties and structure
5-Bromo-2,2'-bipyrimidine chemical properties and structure
An In-Depth Technical Guide to 5-Bromo-2,2'-bipyrimidine: Properties, Synthesis, and Applications
Introduction
5-Bromo-2,2'-bipyrimidine is a halogenated heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a bipyrimidine core with a strategically placed bromine atom, makes it a highly versatile building block in various fields of chemical research and development. The bipyrimidine unit serves as an excellent chelating ligand for a wide range of metal ions, while the bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions. This guide offers a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 5-Bromo-2,2'-bipyrimidine, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of 5-Bromo-2,2'-bipyrimidine is fundamental for its application in synthesis and materials design.
| Property | Value |
| Molecular Formula | C₈H₅BrN₄ |
| Molecular Weight | 237.06 g/mol |
| CAS Number | 400859-08-7 |
| Appearance | Powder |
| Melting Point | 212-215 °C |
| InChI | 1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H |
| InChIKey | OPCDTJMNGGGEHK-UHFFFAOYSA-N |
The structure of 5-Bromo-2,2'-bipyrimidine consists of two pyrimidine rings linked by a single bond. The bromine atom is substituted at the 5-position of one of the pyrimidine rings. This arrangement influences the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and coordination behavior.
Caption: 2D structure of 5-Bromo-2,2'-bipyrimidine.
Synthesis of 5-Bromo-2,2'-bipyrimidine
An effective method for the synthesis of 5-Bromo-2,2'-bipyrimidine involves the direct bromination of 2,2'-bipyrimidine.[1][2] The parent 2,2'-bipyrimidine can be prepared in high yield from 2-chloropyrimidine through an improved reductive symmetric coupling procedure.[1][2]
Experimental Protocol: Bromination of 2,2'-Bipyrimidine
This protocol is based on the procedure described by Vlassiouk et al.
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Preparation of 2,2'-Bipyrimidine: 2,2'-Bipyrimidine is synthesized from 2-chloropyrimidine via a reductive coupling reaction, achieving yields of around 80%.[1][2]
-
Bromination: The prepared 2,2'-bipyrimidine is subjected to bromination.
-
Reaction Conditions: The specific conditions for bromination (solvent, temperature, and brominating agent) are crucial for achieving the desired product.
-
Purification: Following the reaction, the product mixture is purified to isolate 5-Bromo-2,2'-bipyrimidine. This synthesis yields approximately 30% of the desired product.[1][2]
Caption: Synthesis workflow for 5-Bromo-2,2'-bipyrimidine.
Reactivity and Key Applications
The chemical reactivity of 5-Bromo-2,2'-bipyrimidine is dominated by the bromo-substituent, which is susceptible to a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups at the 5-position, making it a valuable precursor for more complex molecules.
Coordination Chemistry
The bipyrimidine core of the molecule is an excellent N,N'-chelating ligand, capable of forming stable complexes with a wide range of transition metals.[3][4] These metal complexes have applications in catalysis and materials science. The electronic properties of the resulting complexes can be fine-tuned by modifying the substituent at the 5-position.
Materials Science
Derivatives of 5-Bromo-2,2'-bipyrimidine are utilized in the development of advanced materials. For instance, bipyridine-based structures are employed as building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaic materials.[5] The ability to form well-defined structures with metal ions also makes them suitable as linkers in the construction of metal-organic frameworks (MOFs).[3]
Drug Development
In the realm of medicinal chemistry, the pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and receptor antagonists.[6] 5-Bromo-2,2'-bipyrimidine serves as a key intermediate in the synthesis of complex pharmaceutical agents. A notable example is its use in the synthesis of Macitentan, a dual endothelin receptor antagonist for the treatment of pulmonary arterial hypertension.[7] The synthesis of Macitentan involves the attachment of a substituted pyrimidine, which can be derived from a bromo-pyrimidine precursor.[7]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bipyrimidine core. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine will have a characteristic chemical shift.
A general protocol for NMR sample preparation involves dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine rings and the C-Br bond. FT-IR spectroscopy is a valuable tool for identifying functional groups within a molecule.[9]
Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-2,2'-bipyrimidine will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8]
Safety and Handling
Based on available safety information for similar compounds, 5-Bromo-2,2'-bipyrimidine should be handled with care. The following GHS hazard statements are associated with it: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
5-Bromo-2,2'-bipyrimidine is a pivotal molecule in modern chemistry, offering a unique combination of a robust chelating core and a reactive site for further functionalization. Its utility spans from the rational design of novel coordination complexes and advanced materials to being a crucial intermediate in the synthesis of life-saving pharmaceuticals. The synthetic accessibility and versatile reactivity of 5-Bromo-2,2'-bipyrimidine ensure its continued importance in both academic research and industrial applications.
References
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Vlassiouk, I., Park, C., & Michl, J. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry, 67(2), 443-449. [Link]
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ResearchGate. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. [Link]
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PubChem. (n.d.). 5-Bromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine. National Center for Biotechnology Information. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Knight Chemicals. (n.d.). 5-bromo-2,2'-bipyrimidine. [Link]
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Bentham Science. (2022). The Synthesis of 2-substituted Benzo[b]furans Catalyzed by Ni/5-Bromo- 2,2'-bipyridine. [Link]
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ResearchGate. (2020). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine. [Link]
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SciSpace. (2019). On the preferences of five-membered chelate rings in coordination chemistry: insights from the Cambridge Structural Database and DFT calculations. [Link]
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ResearchGate. (2015). Luminescent coordination polymers of 2,2′-bipyrimidine and mercury(II) salts: A structural and computational study. [Link]
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